SMARCA2 Degradation Selectivity: DC50 and Dmax Comparison with ACBI1
SMD-3040 achieves highly potent and selective degradation of SMARCA2. In cellular assays using HiBiT-tagged SW1573 cells, SMD-3040 exhibits a degradation DC50 of 0.9 nM and achieves a maximal degradation (Dmax) of 99% for SMARCA2, while showing no significant degradation of SMARCA4 even at concentrations up to 10 µM [1][2]. In contrast, the comparator PROTAC ACBI1, which shares the same SMARCA2/4-binding warhead but uses a different linker, has a reported DC50 of 6 nM for SMARCA2 degradation [1].
| Evidence Dimension | Cellular degradation potency and selectivity (SMARCA2 vs SMARCA4) |
|---|---|
| Target Compound Data | SMARCA2 DC50 = 0.9 nM, Dmax = 99%; SMARCA4 degradation = not significant at 10 µM |
| Comparator Or Baseline | ACBI1: SMARCA2 DC50 = 6 nM; SMARCA4 degradation observed at higher concentrations |
| Quantified Difference | SMD-3040 is ~6.7-fold more potent (DC50 0.9 nM vs 6 nM) and demonstrates superior selectivity by avoiding SMARCA4 degradation |
| Conditions | SW1573 cells expressing HiBiT-tagged SMARCA2 or SMARCA4; 24-hour treatment |
Why This Matters
A lower DC50 and high Dmax with no off-target SMARCA4 degradation reduces the required effective concentration and minimizes potential toxicity, making SMD-3040 a more precise tool for studying SMARCA2 biology and a superior lead for therapeutic development.
- [1] Kofink C, Trainor N, Mair B, et al. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. Nat Commun. 2022;13:5969. View Source
- [2] SMD-3040 Formate Data Sheet. MedChemExpress. HY-156568B. View Source
